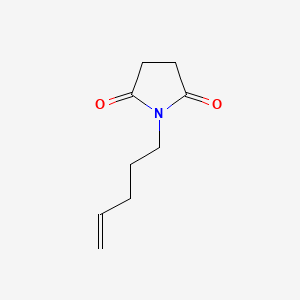
1-Pent-4-enylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pent-4-enylpyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring with a double bond at the fourth position and a dione functional group at the second and fifth positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
The synthesis of 1-Pent-4-enylpyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of N-hydroxysuccinimide with an appropriate alkene under controlled conditions. This reaction typically requires a catalyst and specific pH conditions to ensure the formation of the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Pent-4-enylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-Pent-4-enylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Pent-4-enylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s unique structure allows it to fit into the binding pockets of target proteins, thereby modulating their function .
Comparación Con Compuestos Similares
1-Pent-4-enylpyrrolidine-2,5-dione can be compared with other similar compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one. While all these compounds share the pyrrolidine ring structure, this compound is unique due to the presence of the pent-4-enyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- N-substituted pyrrolidines
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
92721-45-4 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-pent-4-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h2H,1,3-7H2 |
Clave InChI |
QNIVFJNQCOPSJP-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



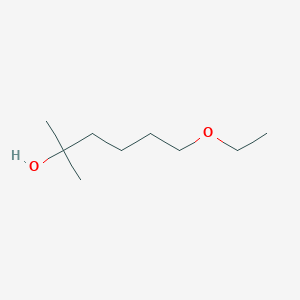
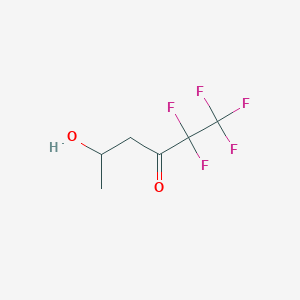

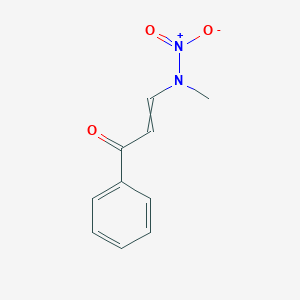
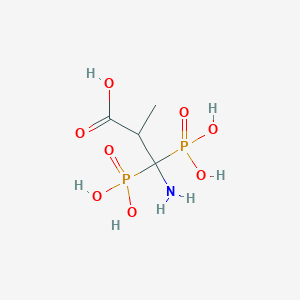
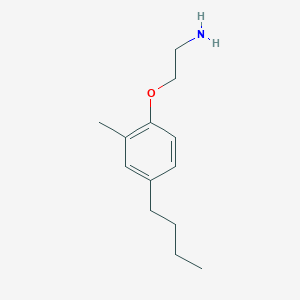
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
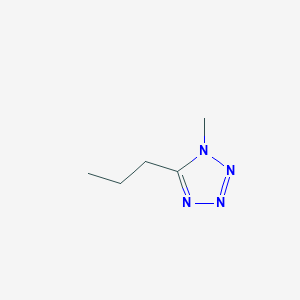
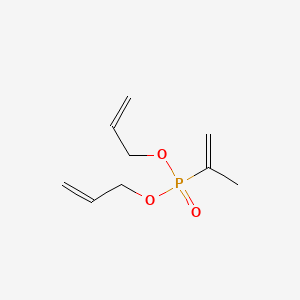

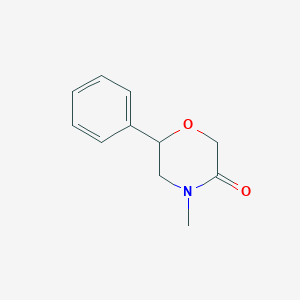
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

